2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Description
2-(Dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic molecule notable for its multifunctional applications in fields ranging from chemistry to medicine. This compound features distinct structural elements, such as its trifluoromethyl group, which often contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-23(2)16-21-13-9-24(8-7-11(13)14(25)22-16)15(26)10-5-3-4-6-12(10)17(18,19)20/h3-6H,7-9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBWEZRZHWGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis
Formation of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core: : Start with the construction of the pyrido[3,4-d]pyrimidin-4(3H)-one skeleton using standard organic synthesis techniques, including cyclization reactions under controlled conditions.
Introduction of the Trifluoromethylbenzoyl Group: : This group is typically introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Dimethylamino Group Addition: : The dimethylamino group can be introduced through nucleophilic substitution reactions, employing dimethylamine as the nucleophile.
Industrial Production Methods: : The industrial synthesis involves scaling up the laboratory procedures, optimizing reaction conditions for yield and purity, and employing continuous flow techniques to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically at the dimethylamino group, which can result in the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, leading to the formation of alcohol derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, especially involving the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: : N-oxides of the dimethylamino group.
Reduction: : Alcohol derivatives of the benzoyl moiety.
Substitution: : Varied products based on the substituents introduced, altering the compound’s physical and chemical properties.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or intermediate in various organic synthesis reactions.
Analytical Chemistry: : Functions as a standard for method development in chromatography and spectroscopy.
Biology
Biochemical Probes: : Employed as probes to study enzyme functions and protein-ligand interactions.
Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, particularly for diseases involving protein kinase modulation.
Industry
Material Science: : Used in the development of new materials with specialized properties such as enhanced stability and reactivity.
Mechanism of Action
The compound’s biological activity often involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively modulate target pathways. The presence of a dimethylamino group can facilitate the compound’s passage through cell membranes, influencing intracellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-6-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
2-(Dimethylamino)-5-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Highlighting Its Uniqueness
Compared to similar compounds, 2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one often exhibits enhanced biological activity due to the strategic positioning of functional groups. The trifluoromethyl group significantly improves its chemical stability and interaction with biological targets.
What intrigues you most about this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
